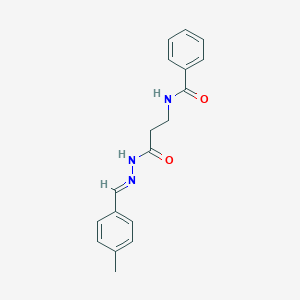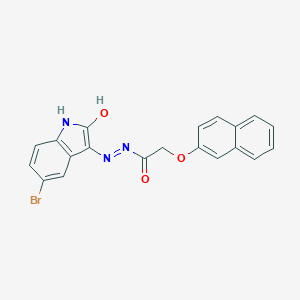
(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-(naphthalen-2-yloxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-(naphthalen-2-yloxy)acetohydrazide is a useful research compound. Its molecular formula is C20H14BrN3O3 and its molecular weight is 424.2g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry Applications
Naphthalimide compounds, including those with structures related to (E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-(naphthalen-2-yloxy)acetohydrazide, are recognized for their extensive potential in medicinal applications. These compounds exhibit a wide range of biological activities due to their ability to interact with various biological targets via noncovalent bonds. This interaction profile renders them promising candidates for the development of anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. Their applications are not limited to therapeutic interventions but extend to diagnostic and imaging technologies, including the development of artificial ion receptors, fluorescent probes, and cell imaging agents. The research emphasizes the importance of understanding the structure-activity relationships and the action mechanisms of these compounds to harness their full potential in medicinal chemistry (Gong et al., 2016).
Environmental Remediation
In the context of environmental science, naphthalene and its derivatives have been the subject of studies focusing on pollution remediation. Polycyclic aromatic hydrocarbons (PAHs), such as naphthalene, are environmental pollutants of concern due to their toxicity and persistence. Microbial degradation is a significant mechanism for the ecological recovery of PAH-contaminated sites. Research has explored the genetic and biochemical pathways involved in the biodegradation of naphthalene, highlighting the roles of various microorganisms in breaking down these compounds in contaminated environments. This area of research is critical for developing strategies to enhance bioremediation efforts and mitigate the environmental impact of PAHs, including compounds structurally related to this compound (Peng et al., 2008).
Properties
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O3/c21-14-6-8-17-16(10-14)19(20(26)22-17)24-23-18(25)11-27-15-7-5-12-3-1-2-4-13(12)9-15/h1-10,22,26H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAHXSKYYQRYDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)N=NC3=C(NC4=C3C=C(C=C4)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
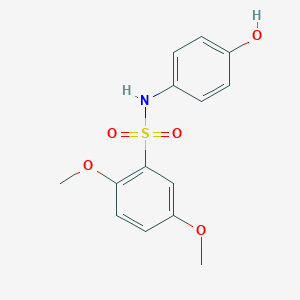
![1-((2-Oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)pyrrolidine-2-carboxylic acid](/img/structure/B352395.png)

![4-chlorophenyl 3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanoate](/img/structure/B352404.png)




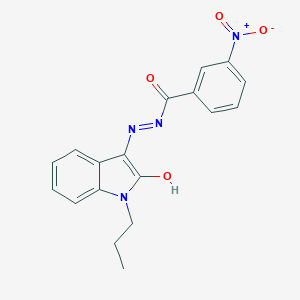
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione](/img/structure/B352432.png)
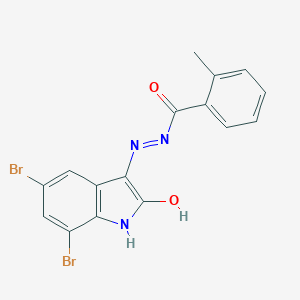

![N'~1~,N'~6~-bis[(E)-(5-bromofuran-2-yl)methylidene]hexanedihydrazide](/img/structure/B352435.png)
